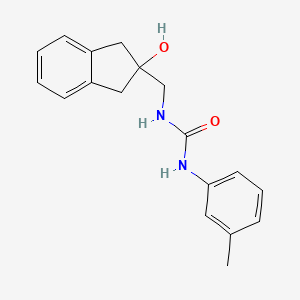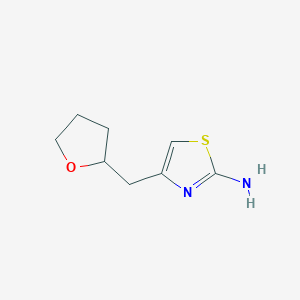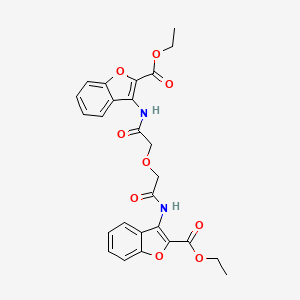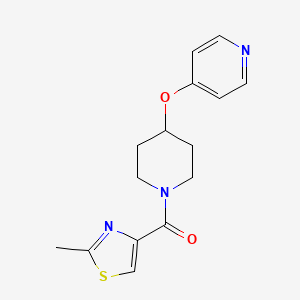![molecular formula C25H18N4O5 B2590495 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-72-0](/img/no-structure.png)
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a high-energy core and their ability to act as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of quinazoline have shown antimicrobial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungi like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008). These findings suggest that the compound could have potential antimicrobial applications.
Green Chemistry Synthesis
Research has also focused on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, L-proline-catalyzed synthesis "on water" has been developed for structurally complex heterocyclic ortho-quinones, highlighting the potential for green chemistry approaches in the synthesis of complex molecules (Rajesh et al., 2011). This approach could be applied to the synthesis of the compound , promoting sustainability in chemical synthesis.
Analgesic and Anti-inflammatory Activities
Research into oxadiazole derivatives linked to quinazolin-4-one rings has revealed promising analgesic and anti-inflammatory activities. Such studies have led to the identification of compounds with significant biological activities, which could inform the development of new therapeutic agents (Dewangan et al., 2016). This suggests the potential pharmaceutical applications of the compound .
Antifungal Evaluation
Novel series of compounds with structures similar to the one have been synthesized and shown promising antifungal activity against a range of human pathogenic fungal strains, indicating the potential for developing new antifungal drugs (Nimbalkar et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that oxadiazole derivatives, which are part of the compound’s structure, have a broad spectrum of biological activity .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives are known to affect a wide range of pathways, leading to downstream effects such as anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, and anticancer activities .
Result of Action
Oxadiazole derivatives are known to have a broad spectrum of biological activity, suggesting that they could have a variety of molecular and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the reaction of 2,3-dihydroxybenzoic acid with benzylamine, followed by the reaction of the resulting product with 2-chloro-3-nitrobenzoic acid. The nitro group is then reduced to an amine group, and the resulting compound is reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "benzylamine", "2-chloro-3-nitrobenzoic acid", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "2,3-dihydroxybenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzyl ester.", "The benzyl ester is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base such as triethylamine to form the corresponding nitro compound.", "The nitro group is reduced to an amine group using a reducing agent such as iron powder or tin(II) chloride.", "The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate to form the final product, '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione'." ] } | |
Número CAS |
894932-72-0 |
Fórmula molecular |
C25H18N4O5 |
Peso molecular |
454.442 |
Nombre IUPAC |
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2 |
Clave InChI |
FOVXGKJMUOCQDG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate](/img/structure/B2590421.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)
![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)
